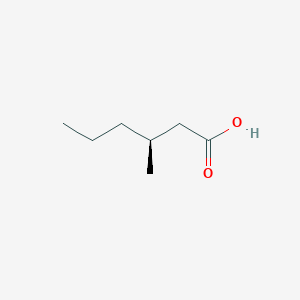

3-Methylhexanoic acid, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methylhexanoic acid, (S)- is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methylhexanoic acid, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylhexanoic acid, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticonvulsant Therapy

One of the most notable applications of (S)-3-Methylhexanoic acid is in the synthesis of (S)-Pregabalin , a drug used primarily for its anticonvulsant properties. Pregabalin is effective in treating conditions such as epilepsy, neuropathic pain, and generalized anxiety disorder. The mechanism involves the activation of L-glutamic acid decarboxylase (GAD), which increases the production of GABA, a major inhibitory neurotransmitter in the brain. This results in a dose-dependent protective effect against seizures .

1.2 Analgesic and Anxiolytic Effects

In addition to its anticonvulsant properties, (S)-Pregabalin exhibits analgesic and anxiolytic activities. These effects make it a valuable therapeutic agent for managing chronic pain and anxiety disorders . The ability to enhance GABA levels contributes significantly to these therapeutic outcomes.

Chemical Synthesis

2.1 Chiral Synthesis

3-Methylhexanoic acid serves as an important intermediate in asymmetric synthesis processes. Its chiral nature allows it to be utilized in the production of various pharmaceuticals and fine chemicals. For instance, recent studies have explored the use of regioselective nitrilases to produce optically pure derivatives of this compound, enhancing its utility in industrial applications .

2.2 Industrial Applications

The compound can also be utilized in the synthesis of flavoring agents and fragrances due to its pleasant odor profile. It has been recommended for use in food products at specific concentrations, although it is not typically used for fragrance applications . Its properties make it suitable for incorporation into various formulations within the food industry.

Research Findings

Recent research has focused on enhancing the stereoselectivity of enzymes involved in the synthesis of (S)-3-Methylhexanoic acid derivatives. Studies utilizing molecular dynamics simulations have identified key interactions that could improve enzyme efficiency and specificity, potentially leading to more sustainable production methods for pharmaceuticals like Pregabalin .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Used as an intermediate for (S)-Pregabalin; effective in treating epilepsy and anxiety disorders. |

| Chemical Synthesis | Important for asymmetric synthesis; enhances production of chiral compounds. |

| Industrial Uses | Incorporated into food products as a flavoring agent; potential applications in fragrances. |

特性

CAS番号 |

35666-77-4 |

|---|---|

分子式 |

C7H14O2 |

分子量 |

130.18 g/mol |

IUPAC名 |

(3S)-3-methylhexanoic acid |

InChI |

InChI=1S/C7H14O2/c1-3-4-6(2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/t6-/m0/s1 |

InChIキー |

NZQMQVJXSRMTCJ-LURJTMIESA-N |

SMILES |

CCCC(C)CC(=O)O |

異性体SMILES |

CCC[C@H](C)CC(=O)O |

正規SMILES |

CCCC(C)CC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。